Cas no 141939-49-3 (1H-Indol-5-ol, 7-bromo-)

7-Bromo-1H-indol-5-ol is a brominated indole derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—a hydroxyl group at the 5-position and a bromine substituent at the 7-position—make it a versatile intermediate for constructing complex heterocyclic compounds. The bromine moiety facilitates further functionalization via cross-coupling reactions, while the hydroxyl group offers a site for derivatization or hydrogen bonding interactions. This compound is particularly valuable in medicinal chemistry for developing bioactive molecules, including serotonin receptor modulators. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
1H-Indol-5-ol, 7-bromo- structure
1H-Indol-5-ol, 7-bromo- structure
Product name:1H-Indol-5-ol, 7-bromo-
CAS No:141939-49-3
MF:C8H6NOBr
Molecular Weight:212.043
CID:3733077
PubChem ID:17980131

1H-Indol-5-ol, 7-bromo- 化学的及び物理的性質

名前と識別子

    • 1H-Indol-5-ol, 7-bromo-
    • 141939-49-3
    • AT37548
    • SCHEMBL5372066
    • OKIIXXYTLLZHGZ-UHFFFAOYSA-N
    • 7-bromo-1H-indol-5-ol
    • 7-bromo-5-hydroxy-1H-indole
    • インチ: InChI=1S/C8H6BrNO/c9-7-4-6(11)3-5-1-2-10-8(5)7/h1-4,10-11H
    • InChIKey: OKIIXXYTLLZHGZ-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 210.96328Da
  • 同位素质量: 210.96328Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 36Ų

1H-Indol-5-ol, 7-bromo- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A199000230-1g
7-Bromo-5-hydroxyindole
141939-49-3 98%
1g
1,775.99 USD 2021-06-01
Alichem
A199000230-250mg
7-Bromo-5-hydroxyindole
141939-49-3 98%
250mg
716.72 USD 2021-06-01
Alichem
A199000230-500mg
7-Bromo-5-hydroxyindole
141939-49-3 98%
500mg
1,032.92 USD 2021-06-01

1H-Indol-5-ol, 7-bromo- 関連文献

1H-Indol-5-ol, 7-bromo-に関する追加情報

Professional Introduction to 1H-Indol-5-ol, 7-bromo (CAS No. 141939-49-3)

1H-Indol-5-ol, 7-bromo, identified by the chemical compound code CAS No. 141939-49-3, is a significant intermediate in the realm of pharmaceutical and biochemical research. This compound belongs to the indole family, a class of heterocyclic aromatic organic compounds that have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of both hydroxyl and bromo substituents on the indole core imparts unique reactivity, making it a valuable scaffold for synthetic chemists and medicinal biologists alike.

The indole moiety is well-documented for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer agents. The specific substitution pattern of 1H-Indol-5-ol, 7-bromo enhances its utility as a building block in drug discovery pipelines. The hydroxyl group at the 5-position and the bromine atom at the 7-position provide distinct handles for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties.

In recent years, advancements in computational chemistry and high-throughput screening have accelerated the identification of novel bioactive compounds derived from indole derivatives. Researchers have leveraged the structural features of 1H-Indol-5-ol, 7-bromo to develop inhibitors targeting enzyme pathways implicated in diseases such as cancer and neurodegeneration. For instance, studies have demonstrated its potential in modulating transcription factors like nuclear factor kappa B (NF-κB), which plays a pivotal role in inflammatory responses.

The brominated indole scaffold is particularly intriguing due to its ability to engage in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions facilitate the introduction of additional functional groups at precise positions within the molecule, allowing for the creation of libraries of structurally diverse compounds. Such libraries are instrumental in identifying lead candidates for further optimization through structure-activity relationship (SAR) studies.

Emerging research also highlights the role of 1H-Indol-5-ol, 7-bromo in developing kinase inhibitors, which are critical in oncology research. Indole derivatives have shown promise in disrupting aberrant signaling pathways that drive tumor growth and metastasis. The bromine atom at the 7-position serves as an excellent site for coordination with transition metals, enabling the design of chelating agents that can selectively inhibit target kinases while minimizing off-target effects.

The synthesis of 1H-Indol-5-ol, 7-bromo typically involves multi-step procedures starting from commercially available precursors such as tryptophan or indole derivatives. Key synthetic strategies include bromination followed by selective hydroxylation or vice versa, depending on the desired regioselectivity. Modern synthetic methodologies often employ catalytic systems that enhance efficiency and reduce waste, aligning with green chemistry principles.

From a medicinal chemistry perspective, the versatility of 1H-Indol-5-ol, 7-bromo lies in its ability to serve as a precursor for both small-molecule drugs and biologics. For example, it has been utilized in generating peptidomimetics that mimic natural bioactive peptides without their drawbacks. Such derivatives are being explored for their potential in treating metabolic disorders and autoimmune diseases.

The pharmaceutical industry continues to invest heavily in indole-based therapeutics due to their favorable pharmacokinetic profiles and low toxicity profiles observed in preclinical studies. 1H-Indol-5-ol, 7-bromo exemplifies how strategic functionalization can yield compounds with enhanced binding affinity and selectivity for biological targets. This underscores its importance not only as a research tool but also as a potential candidate for clinical development.

Looking ahead, innovations in synthetic biology and biocatalysis may further expand the applications of 1H-Indol-5-ol, 7-bromo. Engineered microbial systems capable of producing complex indole derivatives could streamline access to these valuable intermediates while reducing reliance on traditional chemical synthesis methods. Such advancements would not only improve scalability but also enable the exploration of novel derivatives that are difficult or impossible to access via conventional routes.

In conclusion,1H-Indol-5-ol, 7-bromo (CAS No. 141939-49-3) represents a cornerstone compound in modern drug discovery efforts within the indole scaffold family. Its unique structural features and reactivity make it indispensable for researchers aiming to develop innovative therapeutics targeting a wide range of diseases. As our understanding of biological pathways continues to evolve, so too will the applications of this versatile intermediate.

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